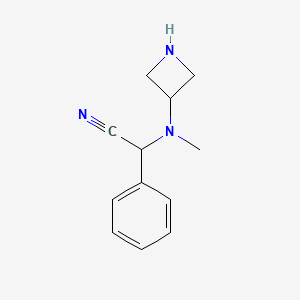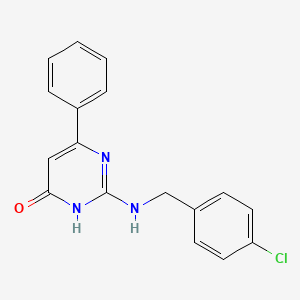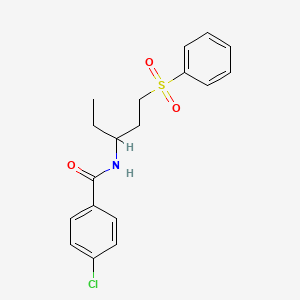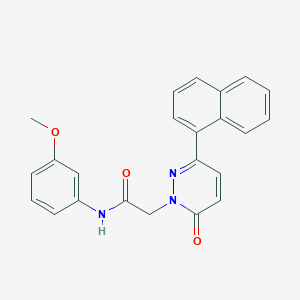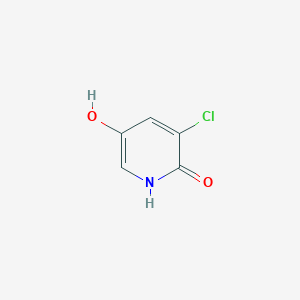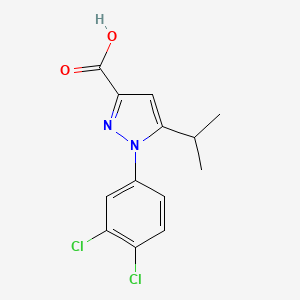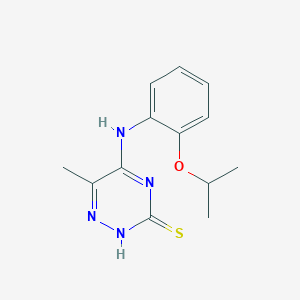
5-((2-isopropoxyphenyl)amino)-6-methyl-1,2,4-triazine-3(2H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((2-isopropoxyphenyl)amino)-6-methyl-1,2,4-triazine-3(2H)-thione is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-isopropoxyphenyl)amino)-6-methyl-1,2,4-triazine-3(2H)-thione typically involves the reaction of 2-isopropoxyaniline with 6-methyl-1,2,4-triazine-3-thiol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as crystallization or chromatography, ensures the production of high-purity compounds.
化学反应分析
Types of Reactions
5-((2-isopropoxyphenyl)amino)-6-methyl-1,2,4-triazine-3(2H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
科学研究应用
5-((2-isopropoxyphenyl)amino)-6-methyl-1,2,4-triazine-3(2H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5-((2-isopropoxyphenyl)amino)-6-methyl-1,2,4-triazine-3(2H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
6-methyl-1,2,4-triazine-3-thiol: A precursor in the synthesis of the compound.
2-isopropoxyaniline: Another precursor used in the synthesis.
Other triazine derivatives: Compounds with similar triazine rings but different substituents.
Uniqueness
5-((2-isopropoxyphenyl)amino)-6-methyl-1,2,4-triazine-3(2H)-thione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C13H16N4OS |
|---|---|
分子量 |
276.36 g/mol |
IUPAC 名称 |
6-methyl-5-(2-propan-2-yloxyanilino)-2H-1,2,4-triazine-3-thione |
InChI |
InChI=1S/C13H16N4OS/c1-8(2)18-11-7-5-4-6-10(11)14-12-9(3)16-17-13(19)15-12/h4-8H,1-3H3,(H2,14,15,17,19) |
InChI 键 |
ZZOWXDUOBRDYBQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NNC(=S)N=C1NC2=CC=CC=C2OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14868775.png)
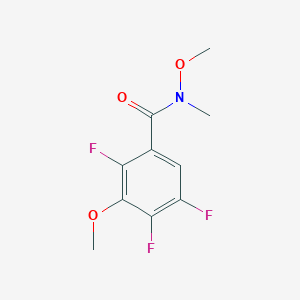
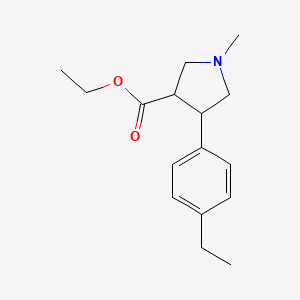
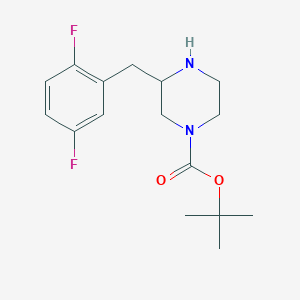
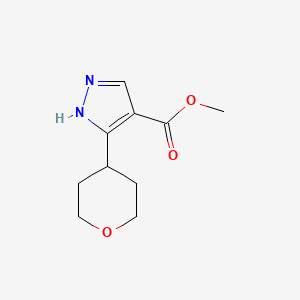
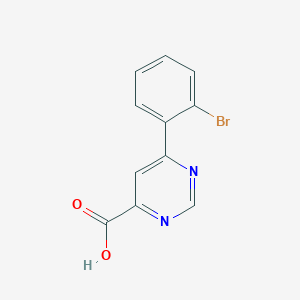
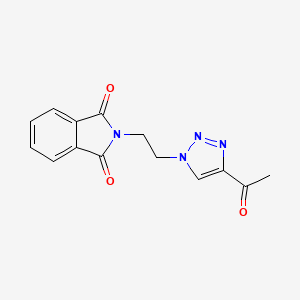
![2-Thiaspiro[3.5]nonan-7-ol](/img/structure/B14868812.png)
